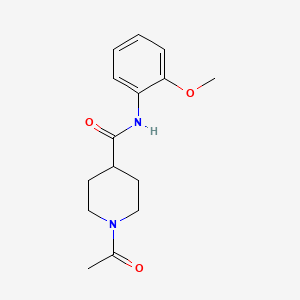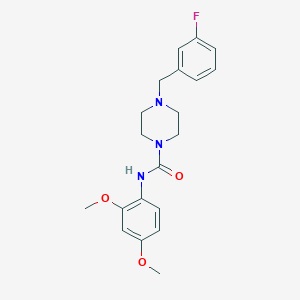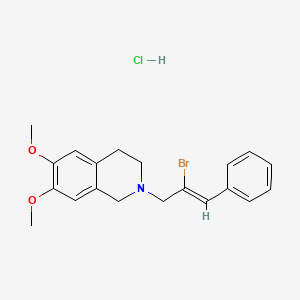
N-(1,1-dimethylpropyl)-N'-(4-ethylphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,1-dimethylpropyl)-N'-(4-ethylphenyl)urea, also known as DEET, is a widely used insect repellent. It was first developed by the United States Army in 1946 and has since become a popular ingredient in many commercial insect repellents. DEET is known for its effectiveness in repelling a wide range of insects, including mosquitoes, ticks, and flies. In
Applications De Recherche Scientifique
N-(1,1-dimethylpropyl)-N'-(4-ethylphenyl)urea has been extensively studied for its insect-repellent properties. It is used in a variety of settings, including military, agriculture, and public health. N-(1,1-dimethylpropyl)-N'-(4-ethylphenyl)urea is also used in laboratory experiments to study insect behavior and physiology.
Mécanisme D'action
N-(1,1-dimethylpropyl)-N'-(4-ethylphenyl)urea works by interfering with the insect's ability to locate and feed on its host. It is believed to disrupt the insect's olfactory receptors, making it difficult for the insect to detect the host's scent. N-(1,1-dimethylpropyl)-N'-(4-ethylphenyl)urea may also affect the insect's gustatory receptors, making the host's blood less appealing.
Biochemical and Physiological Effects:
N-(1,1-dimethylpropyl)-N'-(4-ethylphenyl)urea has been shown to have a low toxicity profile in humans. It is rapidly absorbed through the skin and excreted in the urine. N-(1,1-dimethylpropyl)-N'-(4-ethylphenyl)urea has been shown to have a slight irritant effect on the skin and eyes, but this effect is generally mild and transient. N-(1,1-dimethylpropyl)-N'-(4-ethylphenyl)urea has also been shown to have a low potential for systemic toxicity, even at high doses.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1,1-dimethylpropyl)-N'-(4-ethylphenyl)urea is a useful tool for studying insect behavior and physiology. It is effective in repelling a wide range of insects, making it useful for studying different species. N-(1,1-dimethylpropyl)-N'-(4-ethylphenyl)urea is also relatively easy to apply and can be used in a variety of experimental settings. However, N-(1,1-dimethylpropyl)-N'-(4-ethylphenyl)urea has some limitations. It can be expensive, and its effectiveness can vary depending on the species of insect being studied. N-(1,1-dimethylpropyl)-N'-(4-ethylphenyl)urea can also be toxic to some non-target organisms, such as fish and aquatic invertebrates.
Orientations Futures
There are several areas of research that could benefit from further study of N-(1,1-dimethylpropyl)-N'-(4-ethylphenyl)urea. One area is the development of new insect repellents that are more effective and less toxic than N-(1,1-dimethylpropyl)-N'-(4-ethylphenyl)urea. Another area is the study of N-(1,1-dimethylpropyl)-N'-(4-ethylphenyl)urea's effects on non-target organisms, particularly in aquatic environments. Finally, there is a need for more research on the mechanisms of action of N-(1,1-dimethylpropyl)-N'-(4-ethylphenyl)urea, particularly at the molecular level.
Conclusion:
N-(1,1-dimethylpropyl)-N'-(4-ethylphenyl)urea is a widely used insect repellent that has been extensively studied for its insect-repellent properties. It is effective in repelling a wide range of insects and is used in a variety of settings, including military, agriculture, and public health. N-(1,1-dimethylpropyl)-N'-(4-ethylphenyl)urea has a low toxicity profile in humans and is relatively easy to apply. However, it has some limitations, including its potential toxicity to non-target organisms and its effectiveness against certain insect species. Further research is needed to develop new insect repellents, study N-(1,1-dimethylpropyl)-N'-(4-ethylphenyl)urea's effects on non-target organisms, and understand its mechanisms of action.
Méthodes De Synthèse
N-(1,1-dimethylpropyl)-N'-(4-ethylphenyl)urea is synthesized by reacting 4-ethylphenyl isocyanate with 1,1-dimethylpropylamine. The reaction is carried out in the presence of a solvent, such as toluene or hexane, and a catalyst, such as triethylamine or sodium bicarbonate. The resulting product is then purified by distillation or recrystallization.
Propriétés
IUPAC Name |
1-(4-ethylphenyl)-3-(2-methylbutan-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-5-11-7-9-12(10-8-11)15-13(17)16-14(3,4)6-2/h7-10H,5-6H2,1-4H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICDFNKLDEHBRNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)NC(C)(C)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{5-[(2,3-dichlorophenoxy)methyl]-2-furyl}-1-(1-ethyl-1H-pyrazol-3-yl)-2-propen-1-one](/img/structure/B5458934.png)
![N'-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-N,N-dimethyl-1,2-ethanediamine dihydrochloride](/img/structure/B5458937.png)

![3-[2-(4-fluorophenyl)ethyl]-1-[(5-propyl-3-isoxazolyl)carbonyl]piperidine](/img/structure/B5458941.png)
![4'-(hydroxymethyl)-5-[(isopropylamino)sulfonyl]biphenyl-3-carboxylic acid](/img/structure/B5458947.png)

![7-acetyl-2-methyl-4-[4-(2-propoxyethyl)piperazin-1-yl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B5458957.png)
![methyl 4-{[3-(3-{[3-(4-morpholinyl)propyl]amino}-3-oxopropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate](/img/structure/B5458971.png)



![7-acetyl-3-(ethylthio)-6-(2-methoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5459017.png)
![4-(4-chlorobenzoyl)-5-(2,3-dimethoxyphenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5459023.png)
